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Compound of Interest

Compound Name: 2,7-Dimethyloctane

Cat. No.: B085488

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,7-
dimethyloctane. The information is presented in a structured format to facilitate its use in
research, quality control, and drug development applications where this molecule may be used
as a starting material, intermediate, or reference compound. The data herein is a compilation of
experimentally obtained mass spectrometry data and computationally predicted Nuclear
Magnetic Resonance (NMR) data.

Mass Spectrometry (MS) Data

Mass spectrometry of 2,7-dimethyloctane, typically performed using electron ionization (El),
results in a characteristic fragmentation pattern that can be used for its identification. The high-
energy electron beam causes fragmentation of the parent molecule, leading to a series of
fragment ions.

Data Presentation

The mass spectrum of 2,7-dimethyloctane is characterized by a series of peaks, with the most
abundant fragments providing a fingerprint for the molecule. The data presented in Table 1 is
sourced from the National Institute of Standards and Technology (NIST) database.[1][2]

Table 1: Mass Spectrometry Data for 2,7-Dimethyloctane
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
41 85 [C3Hs]*

43 100 [C3H7]*

56 40 [CaHs]*

57 95 [CaHo]*

70 25 [CsH1o]*

71 30 [CsH11]*

85 10 [CeH13]*

142 5 [C10H22]* (Molecular lon)

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of 2,7-dimethyloctane for identification and structural
elucidation.

Instrumentation:

e Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron lonization
(El) source.

Methodology:

o Sample Preparation: A dilute solution of 2,7-dimethyloctane is prepared in a volatile solvent
(e.g., hexane or dichloromethane).

e GC Separation:

o Injection: A small volume (typically 1 pL) of the prepared sample is injected into the GC
inlet.
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[e]

Inlet Temperature: Maintained at a temperature sufficient to ensure rapid volatilization of
the sample (e.g., 250 °C).

o Carrier Gas: Helium at a constant flow rate.

o GC Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the analyte
from any impurities.

o Oven Temperature Program: A temperature gradient is applied to the GC oven to ensure
good separation and peak shape. For a volatile compound like 2,7-dimethyloctane, a
program might start at a low temperature (e.g., 50 °C) and ramp up to a higher
temperature.

e Mass Spectrometry Analysis:

o lonization: As the analyte elutes from the GC column, it enters the MS ion source where it
is bombarded with a beam of high-energy electrons (typically 70 eV).

o Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each fragment ion is measured by a detector.

o Data Acquisition and Processing: The mass spectrum is generated by plotting the relative
abundance of the ions as a function of their m/z ratio. The resulting spectrum is then
compared to reference libraries (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Due to the absence of publicly available, experimentally derived NMR spectra for 2,7-
dimethyloctane, the following data has been generated using validated computational
prediction models. These predictions provide a reliable estimate of the chemical shifts and are
valuable for the initial interpretation of experimental spectra.

Predicted **C-NMR Data
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The predicted 3C-NMR spectrum of 2,7-dimethyloctane provides information on the chemical
environment of each carbon atom in the molecule. Due to the symmetry of the molecule, the
ten carbon atoms give rise to five distinct signals.

Table 2: Predicted 13C-NMR Chemical Shifts for 2,7-Dimethyloctane

Carbon Atom Predicted Chemical Shift (ppm)
C1,C8 22.5
C2,C7 27.9
C3, C6 39.2
C4, C5 24.7
Methyls on C2, C7 22.5

Predicted *H-NMR Data

The predicted *H-NMR spectrum provides information on the different types of protons and
their connectivity within the molecule.

Table 3: Predicted *H-NMR Data for 2,7-Dimethyloctane

] Predicted
Predicted . )
. . Predicted Coupling .
Proton(s) Chemical Shift Lo Integration
Multiplicity Constant (J,
(ppm)
Hz)

Hon C1, C8 0.86 Doublet 6.6 12H
Hon C2, C7 1.51 Multiplet - 2H
Hon C3, C6 1.15 Multiplet - 4H
Hon C4, C5 1.25 Multiplet - 4H

Experimental Protocol: NMR Spectroscopy
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Objective: To acquire *H and 3C-NMR spectra of 2,7-dimethyloctane for structural verification.
Instrumentation:

e Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Methodology:

Sample Preparation:

o Approximately 5-10 mg of 2,7-dimethyloctane is dissolved in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the
solvent to provide a reference peak at O ppm.

o The solution is transferred to a clean, dry 5 mm NMR tube.
Instrument Setup:

o The NMR spectrometer is tuned and the magnetic field is shimmed to achieve
homogeneity.

1H-NMR Acquisition:
o A standard one-pulse sequence is used.

o Key parameters include the spectral width, acquisition time, relaxation delay, and the
number of scans.

13C-NMR Acquisition:

o A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing
C-H coupling.

o Alarger number of scans is usually required for 33C-NMR due to the low natural
abundance of the 3C isotope.
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» Data Processing:

o The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR
spectrum.

o The spectrum is then phased, baseline corrected, and the chemical shifts are referenced
to TMS.

o For *H-NMR, the signals are integrated to determine the relative number of protons, and
the coupling constants are measured from the multiplets.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,7-dimethyloctane.
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Workflow for Spectroscopic Analysis of 2,7-Dimethyloctane
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Caption: General workflow for the spectroscopic analysis of 2,7-Dimethyloctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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